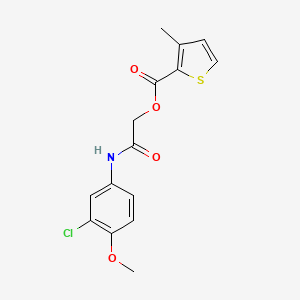![molecular formula C10H9Cl2NOS2 B2453826 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone CAS No. 2034609-00-0](/img/structure/B2453826.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thia-5-azabicyclo[221]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the thiophene moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a variety of functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The thiophene moiety can interact with biological membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone
Uniqueness
The uniqueness of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone lies in its specific substitution pattern on the thiophene ring, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NOS2/c11-8-2-7(9(12)16-8)10(14)13-3-6-1-5(13)4-15-6/h2,5-6H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDUHMWQQGDCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)




![2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2453757.png)

![11-Acetyl-4-[(furan-2-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2453759.png)


![1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2453762.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2453763.png)
![6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2453765.png)
